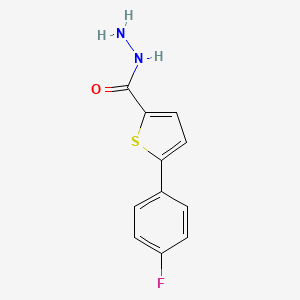

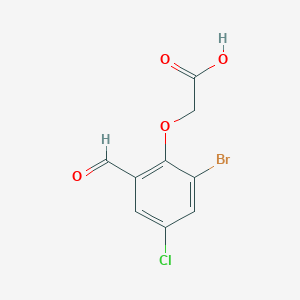

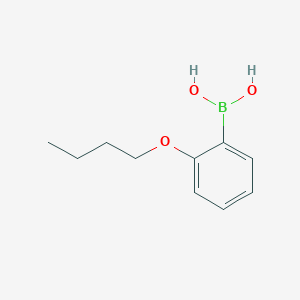

![molecular formula C12H13N3O B1276138 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol CAS No. 298217-37-5](/img/structure/B1276138.png)

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and applications in medicinal chemistry. The compound is structurally related to several other compounds that have been synthesized and studied for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines was achieved using a starting material that underwent reactions with phenylisothiocyanate and subsequent cyclization reactions under different conditions . Similarly, the synthesis of 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives involved starting from substituted acetophenones and proceeding through reactions with ketene dithioacetal and 2-aminoethanol . These methods demonstrate the versatility and complexity of synthesizing pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol was determined by single-crystal X-ray diffraction, revealing its crystallization in a monoclinic system with specific unit cell dimensions and the presence of intermolecular hydrogen bonding . These structural details are crucial for understanding the stability and reactivity of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. The study of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids showed that it could be selectively removed after polymerization either chemically under alkaline conditions or thermally . This indicates that pyrimidine derivatives can be functionalized and deprotected based on the requirements of the chemical synthesis or application.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the planarity of the fused-ring system and the dihedral angle with the central benzene ring can affect the compound's crystal structure and intermolecular interactions, as seen in the compound C32H28N6O4·2C2H5OH . The solubility, melting point, and stability under various conditions are important properties that determine the compound's suitability for different applications, such as in the synthesis of cardiovascular drugs .

Applications De Recherche Scientifique

Combinatorial Synthesis in Cancer Research : A study by Patravale et al. (2014) describes the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, which include the structure similar to 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. These derivatives were evaluated for their anti-cancer properties, particularly against human breast and colon cancer cell lines (Patravale et al., 2014).

Development of β‐(5‐Pyrimidinyl)ethanolamines : Research by Schwan et al. (1976) involved the synthesis of compounds like 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. Although their pharmacological testing indicated no significant antihypertensive or beta-adrenergic blocking activities, the study contributes to the broader understanding of the chemical properties and synthesis methods of such compounds (Schwan et al., 1976).

Synthesis and Molecular Docking Studies : Kumar and Thangamani (2017) conducted synthesis and molecular docking studies on novel derivatives of 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol. Their work demonstrates how these compounds fit into the active site of HDAC2, an anti-cancer protein, highlighting their potential in anti-cancer drug development (Kumar & Thangamani, 2017).

Chemical Synthesis for Novel Derivatives : A study by Elnagdi et al. (1975) involved the synthesis of various pyrimidine derivatives, including those related to 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, which adds to the understanding of the chemical behavior and potential applications of such compounds (Elnagdi et al., 1975).

Anti-Inflammatory and Antimicrobial Properties : Aggarwal et al. (2014) synthesized a series of pyrimidine derivatives and evaluated them for anti-inflammatory and antimicrobial properties. This research highlights the potential therapeutic applications of compounds structurally related to 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol in treating inflammation and microbial infections (Aggarwal et al., 2014).

Synthesis of Stereoselective Compounds : Research by Kaczyński et al. (2016) focused on the stereoselective synthesis of compounds like 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, which is crucial for developing specific pharmacological agents with desired stereochemical properties (Kaczyński et al., 2016).

Propriétés

IUPAC Name |

2-[(5-phenylpyrimidin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-7-6-13-12-14-8-11(9-15-12)10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAGPXAQHGUWAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409000 |

Source

|

| Record name | 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol | |

CAS RN |

298217-37-5 |

Source

|

| Record name | 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.